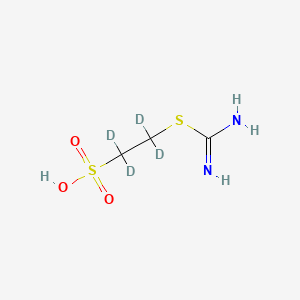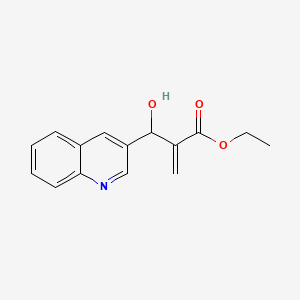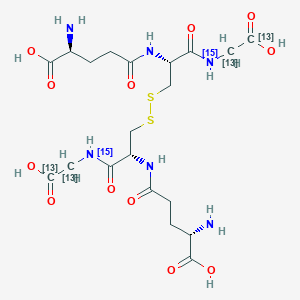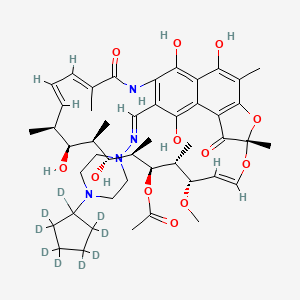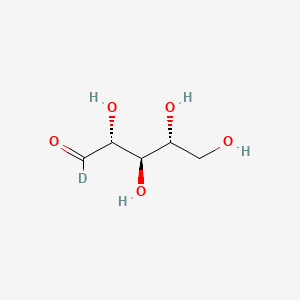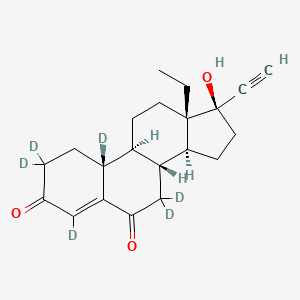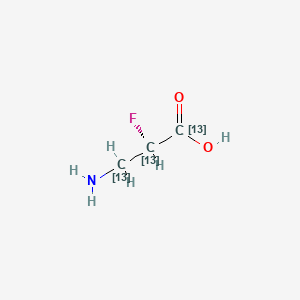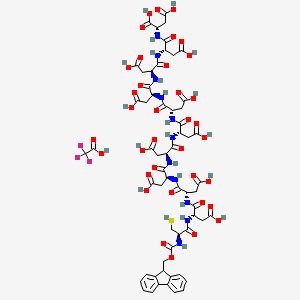
Fmoc-Cys-Asp10 (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Cys-Asp10 (TFA): is a non-releasable oligopeptide linker that plays a crucial role in the synthesis of releasable oligopeptide linkers. These linkers are used to deliver agents to specific targets, such as bone fracture-homing oligopeptides, which can significantly reduce the healing time of fractured femurs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys-Asp10 (TFA) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using piperidine, allowing the next amino acid to couple. This cycle continues until the desired peptide sequence is achieved .
Industrial Production Methods: Industrial production of Fmoc-Cys-Asp10 (TFA) follows similar principles but on a larger scale. Automation and microwave-assisted peptide synthesis are often employed to enhance efficiency and yield. The use of microwave technology significantly reduces synthesis time and improves the quality of the peptides produced .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Cys-Asp10 (TFA) undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Replacement of protecting groups on cysteine residues.
Common Reagents and Conditions:
Oxidation: Reagents like iodine (I2) or hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Trifluoroacetic acid (TFA) for deprotection of Fmoc groups
Major Products: The major products formed from these reactions include cyclic peptides with disulfide bonds, linear peptides with free thiol groups, and peptides with substituted protecting groups .
Applications De Recherche Scientifique
Chemistry: Fmoc-Cys-Asp10 (TFA) is widely used in peptide synthesis, enabling the creation of complex peptides and proteins with specific functionalities .
Biology: In biological research, it serves as a tool for studying protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways .
Medicine: Medically, Fmoc-Cys-Asp10 (TFA) is used in drug delivery systems, particularly for targeting bone fractures. It helps in accelerating the healing process by delivering therapeutic agents directly to the fracture site .
Industry: In the industrial sector, it is employed in the production of peptide-based materials and bioconjugates for various applications, including diagnostics and therapeutics .
Mécanisme D'action
Mechanism: Fmoc-Cys-Asp10 (TFA) functions as a linker that facilitates the attachment of therapeutic agents to specific targets. The mechanism involves the formation of stable bonds with the target molecules, ensuring precise delivery and controlled release of the therapeutic agents .
Molecular Targets and Pathways: The primary molecular targets include bone fracture sites, where the linker binds to bone-homing peptides. The pathways involved are related to bone regeneration and repair, where the therapeutic agents promote cellular activities essential for healing .
Comparaison Avec Des Composés Similaires
Fmoc-Cys(Trt)-OH: Another cysteine derivative used in peptide synthesis with different protecting groups.
Fmoc-Cys(Dpm)-OH: Offers an alternative protecting group strategy for cysteine residues.
Uniqueness: Fmoc-Cys-Asp10 (TFA) is unique due to its specific application in bone fracture targeting and its role in the synthesis of releasable oligopeptide linkers. This specificity makes it particularly valuable in medical applications for accelerating bone healing .
By understanding the synthesis, reactions, applications, and mechanisms of Fmoc-Cys-Asp10 (TFA), researchers can leverage its unique properties for various scientific and industrial purposes.
Propriétés
Formule moléculaire |
C60H68F3N11O36S |
|---|---|
Poids moléculaire |
1608.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C58H67N11O34S.C2HF3O2/c70-37(71)9-26(47(90)60-28(11-39(74)75)49(92)62-30(13-41(78)79)51(94)64-32(15-43(82)83)53(96)66-34(17-45(86)87)55(98)68-35(57(100)101)18-46(88)89)59-48(91)27(10-38(72)73)61-50(93)29(12-40(76)77)63-52(95)31(14-42(80)81)65-54(97)33(16-44(84)85)67-56(99)36(20-104)69-58(102)103-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25;3-2(4,5)1(6)7/h1-8,25-36,104H,9-20H2,(H,59,91)(H,60,90)(H,61,93)(H,62,92)(H,63,95)(H,64,94)(H,65,97)(H,66,96)(H,67,99)(H,68,98)(H,69,102)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 |
Clé InChI |
BIFUHFPXQBJYJF-KDYAZIBBSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


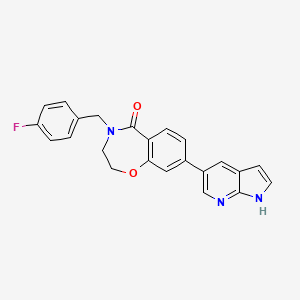

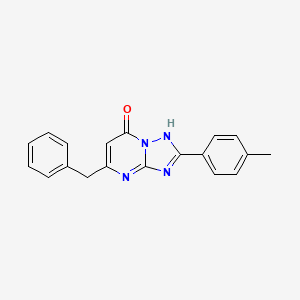
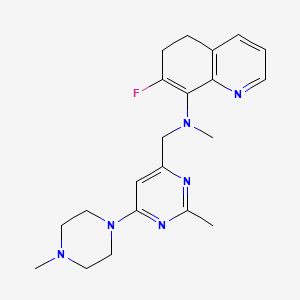
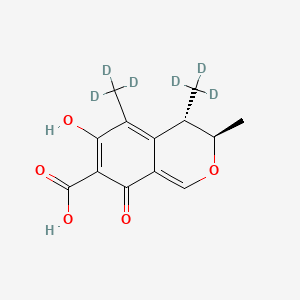
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
